1-[1-(Aminomethyl)cyclohexyl]ethan-1-one
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Overview
Description
1-[1-(Aminomethyl)cyclohexyl]ethan-1-one is an organic compound with the molecular formula C9H17NO It is a derivative of cyclohexane, featuring an aminomethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(Aminomethyl)cyclohexyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Cyclohexanone: as the starting material.
Formaldehyde: as the source of the aminomethyl group.
Ammonia: as the nitrogen source.
Reduction agents: such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation products: Cyclohexanone derivatives, carboxylic acids.
Reduction products: Cyclohexanol derivatives.
Substitution products: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclohexyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]ethan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in enzymatic reactions, altering metabolic pathways.
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclohexyl]ethan-1-one can be compared with other similar compounds, such as:
1-(Aminomethyl)cyclohexaneethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol: Another related compound with an ethanol group.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H17NO/c1-8(11)9(7-10)5-3-2-4-6-9/h2-7,10H2,1H3 |
InChI Key |
LZPPVNNWNFVJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1)CN |
Origin of Product |
United States |
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